molecular formula C21H17F2N5O3 B3400491 3,4-difluoro-N-(2-{[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide CAS No. 1040662-52-9

3,4-difluoro-N-(2-{[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide

Cat. No.: B3400491
CAS No.: 1040662-52-9
M. Wt: 425.4 g/mol
InChI Key: NUHLVWJFBASMTB-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(2-{[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide is a high-purity chemical compound offered for research and development purposes. This synthetic molecule features a complex structure comprising a [1,2,4]triazolo[4,3-b]pyridazine core, a scaffold frequently investigated in medicinal chemistry for its potential bioactivity. The structure is further elaborated with a 2-methoxyphenyl substitution on the triazole ring and is linked to a 3,4-difluorobenzamide group via an ethoxyethyl chain. Compounds containing the [1,2,4]triazolo[4,3-b]pyridazine motif are of significant scientific interest and are commonly explored in various research areas, including as potential kinase inhibitors or modulators of biological pathways in oncology and neurology. The incorporation of the fluorine atoms is a common strategy in drug design to influence properties such as metabolic stability, membrane permeability, and binding affinity. This product is strictly intended for laboratory research use in controlled settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the available safety data sheet and handle the material in accordance with all applicable local and national laboratory safety regulations.

Properties

IUPAC Name

3,4-difluoro-N-[2-[[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N5O3/c1-30-17-5-3-2-4-14(17)20-26-25-18-8-9-19(27-28(18)20)31-11-10-24-21(29)13-6-7-15(22)16(23)12-13/h2-9,12H,10-11H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHLVWJFBASMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Difluoro-N-(2-{[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound features a complex structure characterized by a difluorobenzamide moiety linked to a triazolo-pyridazine scaffold. Its chemical formula is C19H19F2N5OC_{19}H_{19}F_2N_5O, and it exhibits unique properties due to the presence of fluorine atoms which can enhance lipophilicity and bioavailability.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Research indicates that compounds containing the 1,2,4-triazole ring exhibit significant antibacterial and antifungal properties. For instance, derivatives of triazole have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : The triazole-pyridazine framework has been associated with anticancer activity. Studies suggest that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Some derivatives of benzamide have demonstrated anti-inflammatory effects by inhibiting specific pathways involved in inflammation. This is particularly relevant for conditions such as arthritis and other inflammatory diseases.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism or cancer cell growth.
  • Receptor Modulation : It might interact with specific receptors to modulate signaling pathways associated with inflammation and cancer progression.
  • DNA Interaction : Similar compounds have shown the ability to intercalate DNA or inhibit topoisomerases, leading to disrupted replication in cancer cells .

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds:

  • A study by Barbuceanu et al. reported on the synthesis and antibacterial activity of triazole derivatives against resistant bacterial strains. The findings indicated that certain derivatives exhibited MIC values as low as 0.125 μg/mL against S. aureus .
  • Another research highlighted the anticancer potential of triazole-based compounds in vitro against various human cancer cell lines. The results showed significant inhibition of cell growth with IC50 values ranging from 10 to 50 μM depending on the specific derivative tested .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus0.125 μg/mLBarbuceanu et al., 2020
AnticancerVarious Cancer Cell Lines10 - 50 μMBarbuceanu et al., 2020
Anti-inflammatoryIn vitro modelsNot specifiedGeneral findings

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural motifs (triazolo-pyridazine cores, benzamide linkages, or substituted aryl groups) but differ in substituents and pharmacological profiles:

Table 1: Structural and Functional Comparison

Compound Name & Identifier Key Structural Features Hypothesized Functional Impact
Target Compound : 3,4-Difluoro-N-(2-{[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide 3,4-Difluorobenzamide; 2-methoxyphenyl-triazolo-pyridazine Enhanced blood-brain barrier penetration (fluorine); modulated receptor binding (methoxy)
N-(2-{6-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide (ChemSpider: 872994-23-5) 3,4-Dimethoxyphenethylamine; sulfanyl linker Increased solubility (dimethoxy); potential for covalent binding (sulfanyl group)
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS: 891117-12-7) 4-Ethoxyphenyl acetamide; methyl-substituted triazolo-pyridazine Improved metabolic stability (ethoxy); steric hindrance (methyl) may reduce off-target effects
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide (CID: 832674-14-3) Tetrafluoropropoxy group; benzothiazole core High electronegativity (tetrafluoro); possible photostability and enhanced bioavailability

Key Observations :

Fluorine vs. Methoxy/Ethoxy Substitutions :

  • The 3,4-difluoro group in the target compound likely improves lipophilicity compared to the dimethoxy (polar) or ethoxy (moderately lipophilic) groups in analogs ">[1].
  • Tetrafluoropropoxy in CID 832674-14-3 introduces extreme electronegativity, which may enhance membrane permeability but increase synthetic complexity .

Core Modifications: The triazolo-pyridazine scaffold in the target compound is shared with CAS 891117-12-7, but the latter’s methyl substitution at position 3 may reduce metabolic oxidation .

Linker Variations :

  • The ethoxyethyl chain in the target compound balances flexibility and rigidity, whereas the sulfanyl linker in ChemSpider 872994-23-5 could enable disulfide bond formation under redox conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-difluoro-N-(2-{[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide
Reactant of Route 2
Reactant of Route 2
3,4-difluoro-N-(2-{[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide

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